molecular formula C13H11BrO2 B3309922 Ethyl 2-bromo-1-naphthoate CAS No. 944276-70-4

Ethyl 2-bromo-1-naphthoate

Cat. No.: B3309922
CAS No.: 944276-70-4
M. Wt: 279.13 g/mol
InChI Key: DDVXCDUXTFEUSO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, where an ethyl ester group is attached to the 2-position and a bromine atom is attached to the 1-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-1-naphthoate can be synthesized through the bromination of ethyl 1-naphthoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-naphthoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones in the presence of oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Ethyl 2-hydroxy-1-naphthoate, Ethyl 2-amino-1-naphthoate.

    Reduction: Ethyl 1-naphthoate.

    Oxidation: 2-Bromo-1,4-naphthoquinone.

Scientific Research Applications

Ethyl 2-bromo-1-naphthoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is utilized in the preparation of functional materials such as dyes and pigments.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.

    Chemical Research: It is employed in mechanistic studies to understand the behavior of brominated naphthalene derivatives in different chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-naphthoate in chemical reactions involves the electrophilic nature of the bromine atom. The bromine atom can be easily displaced by nucleophiles, making it a versatile intermediate in substitution reactions. The naphthalene ring provides stability to the molecule, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-bromo-2-naphthoate: Similar structure but with bromine at the 2-position.

    Ethyl 1-naphthoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 2-bromo-1-naphthoate is unique due to the presence of both the ethyl ester and bromine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective functionalization and derivatization of the naphthalene ring.

Properties

IUPAC Name

ethyl 2-bromonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVXCDUXTFEUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224879
Record name 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944276-70-4
Record name 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944276-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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